molecular formula C10H8Cl2O3S B1462929 6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride CAS No. 1221724-06-6

6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No.: B1462929
CAS No.: 1221724-06-6
M. Wt: 279.14 g/mol
InChI Key: XEYCMXXVBYGLFJ-UHFFFAOYSA-N
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Description

6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS: 2137765-41-2) is a high-value chemical intermediate of significant interest in organic and medicinal chemistry research. This compound features a tetrahydronaphthalene (tetralone) core structure, a privileged scaffold in drug discovery, which is functionalized with both a reactive sulfonyl chloride group and a chloro-substituent on the ring system. Its molecular formula is C10H8ClFO3S and it has a molecular weight of 262.69 . The primary research application of this compound is as a versatile building block for the synthesis of novel sulfonamide derivatives. Sulfonamides are a critically important class of compounds in therapeutic development due to their broad pharmacological properties . Researchers utilize the reactivity of the sulfonyl chloride group to incorporate the tetrahydronaphthalene scaffold into new molecules designed for biological evaluation. These synthetic efforts are particularly prominent in the search for new antimicrobial agents, as sulfonamide drugs are known to inhibit folic acid synthesis in bacteria by acting as false substrates for the enzyme dihydropteroate synthase (DHPS) . Furthermore, structurally related tetrahydronaphthalene derivatives have demonstrated potent and selective bioactivity in other domains, such as serving as inhibitors for cytochrome P450 enzymes like CYP26A1, which is a target for cancer therapy . This suggests that derivatives synthesized from this sulfonyl chloride intermediate could have research utility beyond antimicrobial studies, potentially in areas like oncology. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is an essential tool for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel bioactive molecules.

Properties

IUPAC Name

6-chloro-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3S/c11-9-4-1-6-5-7(16(12,14)15)2-3-8(6)10(9)13/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYCMXXVBYGLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the sulfonyl chloride group at the 2-position of the tetrahydronaphthalene ring.
  • Incorporation of the ketone group at the 5-position.
  • Chlorination at the 6-position.

The synthetic route often starts from appropriately substituted naphthalene or tetrahydronaphthalene derivatives, which undergo sequential functional group transformations including sulfonation, oxidation, and chlorination.

Key Reactions and Reagents

  • Sulfonyl Chloride Formation: Sulfonyl chlorides are commonly prepared by chlorination of the corresponding sulfonic acid or sulfonate salt using reagents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). The sulfonyl chloride group at the 2-position is introduced by sulfonation followed by chlorination.

  • Ketone Introduction: The 5-oxo group is introduced by oxidation of the tetrahydronaphthalene ring. This can be achieved by selective oxidation methods using reagents like chromium-based oxidants or other mild oxidizing agents to avoid over-oxidation.

  • Chlorination at 6-Position: The chlorine atom at the 6-position is introduced via electrophilic aromatic substitution using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide. The reaction conditions are carefully controlled to achieve regioselective chlorination.

Detailed Preparation Procedure (Literature-Based Example)

An illustrative preparation involves the following steps:

Step Description Reagents/Conditions Notes
1 Starting material: 5,6,7,8-tetrahydronaphthalene derivative Commercially available or synthesized Purity ≥95% recommended
2 Sulfonation at 2-position Sulfuric acid or chlorosulfonic acid Formation of sulfonic acid intermediate
3 Conversion to sulfonyl chloride Thionyl chloride or sulfuryl chloride, reflux Careful control to avoid decomposition
4 Oxidation to introduce 5-oxo group Chromium(VI) reagents or alternative oxidants Mild conditions to preserve ring saturation
5 Chlorination at 6-position Sulfuryl chloride, dropwise addition at room temperature Regioselective chlorination

This sequence yields this compound with high purity and yield.

Representative Experimental Data

Parameter Typical Value/Condition
Purity ≥95% (by HPLC or GC)
Reaction Temperature 0–80 °C depending on step
Reaction Time Several hours per step
Yield 70–85% overall yield
Solvents Ethyl acetate, dichloromethane, or similar inert solvents
Safety Measures Use of fume hood, PPE (gloves, goggles), avoidance of moisture

Analysis of Preparation Methods

Advantages and Challenges

Aspect Advantages Challenges
Sulfonyl Chloride Formation High reactivity allows efficient derivatization Moisture sensitivity requires strict anhydrous conditions
Oxidation to Ketone Selective oxidation possible Risk of over-oxidation or ring degradation
Chlorination Regioselective chlorination achievable Control of reaction conditions critical to avoid poly-chlorination

Alternative Approaches

  • Use of milder chlorinating agents like N-chlorosuccinimide to improve selectivity.
  • Employing catalytic oxidation systems to reduce environmental impact.
  • Stepwise protection/deprotection strategies to improve yields and purity.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Sulfonation Chlorosulfonic acid 0–50 °C, 2–4 h 80–90 Formation of sulfonic acid intermediate
Chlorination to sulfonyl chloride Thionyl chloride or sulfuryl chloride Reflux, 2–6 h 75–85 Requires anhydrous conditions
Oxidation to ketone Chromium(VI) reagents or alternatives 25–60 °C, 3–5 h 70–80 Mild oxidation to preserve ring
Aromatic chlorination Sulfuryl chloride Room temp, dropwise addition 70–80 Regioselective chlorination

Scientific Research Applications

Reactivity

The sulfonyl chloride group in this compound is highly reactive, allowing it to participate in various chemical reactions:

  • Substitution Reactions : The sulfonyl chloride can be substituted with nucleophiles like amines or alcohols to form sulfonamide or sulfonate ester derivatives.
  • Oxidation Reactions : The ketone group can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction Reactions : The ketone can also be reduced to form alcohols using agents like sodium borohydride.

Chemistry

In synthetic organic chemistry, 6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride serves as an intermediate for synthesizing various organic compounds. Its ability to undergo nucleophilic substitution makes it valuable for creating diverse chemical derivatives.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds derived from this sulfonyl chloride have demonstrated IC50 values in the low micromolar range against various tumor cell lines .

Enzyme Inhibition

Additionally, some studies have explored the compound's role as an inhibitor of carbonic anhydrase enzymes. These enzymes are implicated in tumorigenesis and metastasis, suggesting that the compound may exert its anticancer effects through this inhibition pathway.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Comparison with Related Compounds

To better understand the significance of this compound, it can be compared to similar compounds:

Compound NameKey FeaturesApplications
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chlorideLacks chloro groupLess reactive in substitution reactions
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chlorideLacks chloro and ketone groupsDifferent reactivity and applications
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylateContains a quinoline ringDifferent chemical properties

The presence of both chloro and ketone groups in this compound enhances its versatility for various chemical reactions and applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Synthesis Yield
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride C₁₀H₈Cl₂O₃S 289.14 (calculated) 6-Cl, 5-oxo, tetrahydronaphthalene core Not reported Not reported
2-Naphthalenesulfonyl chloride C₁₀H₇ClO₂S 226.68 Simple naphthalene core 74–78°C Commercial product
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride C₁₁H₆ClNO₃S 275.69 (calculated) 2-oxo, benzo[cd]indole core Not reported 38%

Key Observations :

  • Core Structure : The target compound’s partially hydrogenated naphthalene core contrasts with the fully aromatic naphthalene in 2-naphthalenesulfonyl chloride and the fused heterocyclic benzo[cd]indole system in the indole derivative .

Physical Properties and Solubility

  • Melting Points: While 2-naphthalenesulfonyl chloride has a well-defined melting point (74–78°C) , the target compound’s melting point is unreported but likely higher due to increased molecular rigidity from the cyclohexenone ring.
  • Solubility : The partially saturated core of the target compound may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to fully aromatic analogs.

Biological Activity

Overview

6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS Number: 1221724-06-6) is a sulfonyl chloride derivative characterized by its complex structure, including a chloro substituent and a sulfonyl chloride functional group. This compound has garnered attention in both synthetic chemistry and biological research due to its reactivity and potential applications in drug development.

The molecular formula of this compound is C10H8Cl2O3S, with a molecular weight of approximately 279.14 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to react with various nucleophiles. The sulfonyl chloride group can form covalent bonds with amines, alcohols, and thiols, leading to the synthesis of sulfonamide derivatives, which have been studied for their medicinal properties. The compound's mechanism involves the formation of stable covalent adducts that can modulate biological pathways.

Biological Activity

Research has indicated that this compound exhibits potential anticancer properties. It has been evaluated in various studies for its effectiveness against different cancer cell lines. Notably:

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, compounds derived from this sulfonyl chloride have demonstrated IC50 values in the low micromolar range against various tumor cell lines .
  • Carbonic Anhydrase Inhibition : Some studies have explored its role as an inhibitor of carbonic anhydrase enzymes, which are implicated in tumorigenesis and metastasis. This inhibition pathway suggests a mechanism through which the compound may exert its anticancer effects .

Case Studies and Research Findings

Several key studies have highlighted the biological activity of this compound:

StudyFindings
Synthesis and Evaluation A study synthesized various sulfonamide derivatives from this compound and evaluated their anticancer activity against human glioblastoma U251 cells and melanoma WM793 cells. The derivatives showed significant growth inhibition compared to standard treatments .
Mechanistic Insights Another research focused on the interaction between the synthesized compounds and target proteins involved in cancer progression. Molecular dynamics simulations revealed that these compounds interact primarily through hydrophobic contacts with target proteins .
Inhibition Studies Inhibition assays demonstrated that certain derivatives effectively inhibited carbonic anhydrase IX activity, suggesting their potential as therapeutic agents in cancer treatment .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeaturesUnique Aspects
5-Oxo-5,6,7,8-tetrahydronaphthaleneLacks chloro and sulfonyl groupsLess reactive; potential for different biological activity
Ethyl 5-oxo-5,6,7-tetrahydroquinolineContains a quinoline structureDifferent pharmacological properties compared to naphthalene derivatives
5-Chloro-naphthalene sulfonic acidContains a sulfonic acid groupMore acidic; used in dye manufacturing rather than medicinal applications

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride?

  • Methodology : The compound can be synthesized via chlorosulfonation of a tetralone precursor. For example, reacting 5-oxo-5,6,7,8-tetrahydronaphthalene derivatives with chlorosulfonic acid under controlled temperatures (0–25°C), followed by quenching in ice water to precipitate the sulfonyl chloride . Key challenges include avoiding over-sulfonation and managing exothermic reactions. Purification typically involves recrystallization or column chromatography to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to verify the presence of characteristic peaks (e.g., sulfonyl chloride group at ~140–150 ppm in 13^13C NMR) and aromatic protons in the naphthalene ring .
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
  • Elemental Analysis : Confirm the molecular formula (C10_{10}H10_{10}Cl2_2O3_3S) via combustion analysis .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C in moisture-free environments, as sulfonyl chlorides are prone to hydrolysis. Use desiccants like molecular sieves and avoid exposure to amines or alcohols to prevent nucleophilic substitution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonation in the synthesis of this compound?

  • Methodology : Computational studies (DFT calculations) can predict electron density distribution in the tetralone precursor, favoring sulfonation at the 2-position due to resonance stabilization of the intermediate sulfonic acid. Experimental validation via kinetic isotopic labeling or substituent-directed sulfonation can further elucidate regiochemical outcomes .

Q. How can computational modeling optimize reaction pathways for derivatization of this sulfonyl chloride?

  • Methodology : Molecular docking or QSAR models can predict reactivity with nucleophiles (e.g., amines, alcohols). For example, studies on analogous compounds (e.g., 5,5,8,8-tetramethyl derivatives) show steric effects from substituents influence reaction rates, guiding solvent selection (e.g., DMF for polar aprotic conditions) .

Q. What strategies enable functionalization of this compound for applications in materials science?

  • Methodology :

  • Polymer Synthesis : Use as a crosslinker via condensation with diols or diamines to form sulfonamide-based polymers.
  • Surface Modification : Graft onto silica nanoparticles via silanol coupling for catalytic applications. Monitor reaction efficiency using TGA and XPS .

Key Considerations for Researchers

  • Contradictions in Data : While provides direct synthesis protocols, highlights handling challenges for structurally similar sulfonyl chlorides, emphasizing the need for rigorous moisture control.
  • Unreliable Sources : BenchChem and Hairui Chemical ( –15) are excluded per guidelines, prioritizing peer-reviewed methods from and .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

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